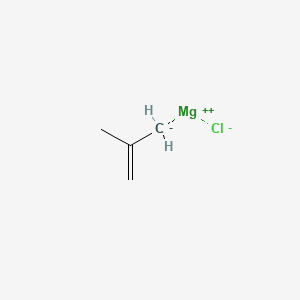

2-Methylallylmagnesium chloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylallylmagnesium chloride is prepared by reacting 2-methylallyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves the continuous addition of 2-methylallyl chloride to a suspension of magnesium turnings in THF, with efficient stirring and temperature control to ensure complete reaction and high yield .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylallylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes and ketones. It can also participate in substitution reactions with halides and other leaving groups .

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with the reaction carried out in THF at low temperatures to control the reactivity.

Substitution Reactions: Often involves alkyl halides or other electrophiles, with the reaction conditions tailored to the specific substrate and desired product.

Major Products:

Nucleophilic Addition: Produces secondary or tertiary alcohols, depending on the substrate.

Substitution Reactions: Results in the formation of new carbon-carbon bonds, yielding various substituted alkanes or alkenes.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2-methylallylmagnesium chloride involves the nucleophilic attack of the magnesium-bound carbon on electrophilic carbon atoms in substrates. This results in the formation of new carbon-carbon bonds. The magnesium chloride byproduct is typically removed by aqueous workup .

Comparaison Avec Des Composés Similaires

Allylmagnesium chloride: Similar in structure but lacks the methyl group on the allyl moiety.

Vinylmagnesium bromide: Contains a vinyl group instead of an allyl group, used in similar types of reactions but with different reactivity profiles.

Isopropenylmagnesium bromide: Contains an isopropenyl group, offering different steric and electronic properties compared to 2-methylallylmagnesium chloride.

Uniqueness: this compound is unique due to the presence of the methyl group, which influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing compounds where steric hindrance and electronic effects are crucial .

Activité Biologique

2-Methylallylmagnesium chloride (CAS No. 5674-01-1) is a Grignard reagent primarily utilized in organic synthesis. Its biological activity, while not extensively documented, has been explored in various studies, particularly in the context of drug development and synthetic methodologies. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its applications, relevant case studies, and research findings.

- Molecular Formula : CHClMg

- Molecular Weight : 114.86 g/mol

- Appearance : Colorless to yellow liquid

- Boiling Point : 65.0°C to 67.0°C

- Density : 0.915 g/mL

Applications in Organic Synthesis

This compound is primarily employed as a reagent in organic synthesis. It facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. Notable applications include:

- Synthesis of natural products such as aplysin and acutumine.

- Utilization in cross-metathesis reactions for developing bis-indole compounds with potential antimalarial activity .

Antimalarial Activity

A significant study investigated the synthesis of bis-indole compounds related to the flinderoles, which are known for their antimalarial properties. The research demonstrated that compounds synthesized using this compound exhibited moderate antimalarial activity against both chloroquine-resistant and chloroquine-susceptible strains of Plasmodium falciparum. The study highlighted the potential for developing new antimalarial drugs based on these synthetic methodologies .

Aldol Reactions

Research involving aldol reactions showed that this compound could be effectively used to generate tunable fluorescence in specific chemical environments. The study monitored product formation through UV absorption spectroscopy, indicating that this compound plays a crucial role in facilitating reactions that lead to biologically relevant products .

Safety and Handling Considerations

Due to its reactive nature, this compound poses several hazards:

| Hazard Category | Description |

|---|---|

| Acute toxicity | Harmful if swallowed |

| Skin corrosion/irritation | Causes severe skin burns |

| Eye damage | Causes serious eye damage |

| Flammability | Highly flammable liquid and vapor |

| Reactivity with water | Emits flammable gases upon contact |

Precautionary measures must be taken when handling this reagent, including appropriate personal protective equipment (PPE) and working under an inert atmosphere .

Case Studies

- Synthesis of Antimalarial Compounds :

- Fluorescent Probes Development :

Propriétés

IUPAC Name |

magnesium;2-methanidylprop-1-ene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBBKPRFPDSTNT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5674-01-1 | |

| Record name | 2-Methylallylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Methylallylmagnesium chloride interact with transition metal complexes?

A: this compound readily reacts with transition metal complexes, notably those of iridium(III) and palladium(II), leading to the formation of allylic complexes. For instance, reacting mer-[IrCl3P3] (where P can be PEt3, PMe2Ph, or PEt2Ph) with this compound yields complexes of the type [IrCl2(π-2-methylallyl)P2] []. This highlights the compound's ability to act as a source of the 2-methylallyl ligand in coordination chemistry.

Q2: What is the reactivity of this compound towards alkenes?

A: Research indicates that the addition of this compound to alkenes is first-order with respect to both the organomagnesium compound and the alkene []. The reaction rate is influenced by factors such as the nature of the alkene, solvent, and the halides present in the organomagnesium compound. For example, the reactivity increases with decreasing chloride content in mixtures of diorganomagnesium and organomagnesium chloride [].

Q3: Are there any applications of this compound in the synthesis of lanthanide complexes?

A: Yes, this compound has been successfully employed in synthesizing air- and moisture-sensitive rare earth-2-methylallyl 1,2-dimethoxyethane complexes. This reaction involves anhydrous lanthanide chloride and this compound in THF at 0°C, resulting in complexes with the general formula (C4H7)2-LnCl5Mg2(CH3OCH2CH2OCH3)2 (where Ln represents La, Pr, Nd, Sm, or Gd) [].

Q4: Can you describe the structure of the cationic allylic palladium(II) complexes formed with this compound?

A: NMR data reveals that in cationic allylic complexes of palladium(II) formed with this compound, the 2-methylallyl ligands are symmetrically π-bonded to the palladium atom []. This indicates a specific binding mode of the ligand with the metal center.

Q5: What factors influence the tendency to form ionic species in reactions involving 2-methylallyl palladium complexes?

A: Conductimetric studies on systems like [Pd2X2 all2] + x mol of L, where 'all' represents various allylic ligands, reveal that the tendency to form ionic species is influenced by several factors. These include the type of ligand (L), the nature of the allylic ligand ('all'), and the halogen (X) present. For instance, the tendency decreases in the order of PMe2Ph ~ PEt2Ph ~ PEt3 > PPh3 > AsPh3 > SbPh3 > pyridine for different ligands (L) []. This suggests that the electronic and steric properties of the ligands significantly impact the reaction outcome.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.